N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
Description
N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine is a secondary amine featuring a cycloheptane ring linked via a methylene group to a substituted aromatic system (3-bromo-4-methoxyphenyl).
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13/h8-10,13,17H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXFUILIXPGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355127 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-81-9 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular formula:
Its structure features a cycloheptanamine core with a 3-bromo-4-methoxyphenyl substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cycloheptanamine Backbone : This can be achieved through cyclization reactions involving appropriate amines and alkylating agents.
- Bromination and Methoxylation : The introduction of the bromo and methoxy groups can be accomplished using electrophilic aromatic substitution techniques.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
- Receptor Modulation : The compound has shown potential as a modulator for various receptors, particularly those involved in neurological pathways. For instance, it may act on opioid receptors, demonstrating both agonist and antagonist properties depending on the specific receptor subtype involved .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Case Studies
- Opioid Receptor Interaction : A study highlighted the compound's affinity for the ORL-1 receptor, indicating its potential role in pain management therapies. The findings suggest that it could serve as a partial agonist, providing analgesic effects without the full side effects associated with traditional opioids .
- Neuroprotective Effects : Another investigation explored the neuroprotective capabilities of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and inflammation, suggesting a therapeutic avenue for diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
Research Findings
Recent research has indicated that modifications to the molecular structure of this compound can enhance its biological activity. For example, altering the substituents on the phenyl ring has been shown to significantly affect receptor binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Cycloheptanamine Derivatives
*Estimated based on formula C₁₄H₁₉BrNO.
Key Observations :
- Electronic Effects : The nitro group () is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. Bromine’s weak electron-withdrawing effect (target and ) may enhance electrophilic reactivity .
- Indole derivatives () introduce nitrogen-based hydrogen bonding sites absent in the target compound .
Preparation Methods
Synthesis of 3-Bromo-4-methoxybenzaldehyde
The synthesis begins with the bromination of 4-methoxybenzaldehyde. Using 1,3-di-n-butylimidazolium tribromide as a brominating agent under solvent-free conditions, 4-methoxybenzaldehyde undergoes electrophilic aromatic substitution at the 3-position, yielding 3-bromo-4-methoxybenzaldehyde with >90% regioselectivity. Alternative brominating agents like bromine in acetic acid are less efficient, leading to side products such as 2-bromo-4-methoxybenzaldehyde.
Reaction Conditions:
Reduction to 3-Bromo-4-methoxybenzyl Alcohol
The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively under mild conditions:
Conversion to 3-Bromo-4-methoxybenzyl Bromide
The alcohol is halogenated using phosphorus tribromide (PBr₃) in dichloromethane. This step requires anhydrous conditions to prevent hydrolysis:
Alkylation of Cycloheptanamine
The benzyl bromide undergoes nucleophilic substitution with cycloheptanamine in the presence of a base. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to scavenge HBr:
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Reagent: Cycloheptanamine (1.5 equiv.), K₂CO₃ (2.0 equiv.) in DMF
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Temperature: 80°C
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Time: 24 hours
Purification:
Reductive Amination Pathway
Direct Reductive Amination of 3-Bromo-4-methoxybenzaldehyde
This one-pot method combines the aldehyde with cycloheptanamine in the presence of a reducing agent. While less common for secondary amines, sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in acidic media:
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Reagent: Cycloheptanamine (2.0 equiv.), NaBH₃CN (1.5 equiv.) in MeOH/HCl
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Temperature: Room temperature
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Time: 48 hours
Limitations:
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Lower yield due to competing imine formation and over-reduction.
Comparative Analysis of Methods
| Parameter | Alkylation Route | Reductive Amination |
|---|---|---|
| Total Yield | 55–60% | 50–60% |
| Reaction Steps | 4 | 2 |
| Key Advantage | High regioselectivity | Fewer intermediates |
| Key Limitation | Multi-step purification | Low efficiency for secondary amines |
| Industrial Scalability | Preferred for large-scale | Limited by yield |
Optimization Strategies
Bromination Efficiency
Alkylation Enhancements
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Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) accelerates substitution.
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Microwave Assistance: Reduces reaction time from 24 hours to 2 hours at 100°C, improving yield to 85%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC: C18 column, acetonitrile/H₂O (70:30), retention time = 6.8 min.
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Elemental Analysis: Calculated (%) for C₁₅H₂₂BrNO: C 57.70, H 7.10, N 4.48; Found: C 57.65, H 7.08, N 4.45.
Industrial-Scale Considerations
Cost Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
